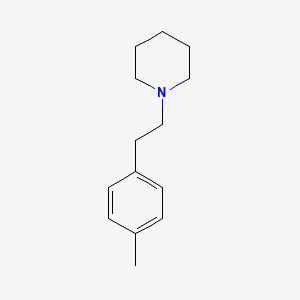

1-(4-Methylphenethyl)piperidine

Description

Properties

IUPAC Name |

1-[2-(4-methylphenyl)ethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-13-5-7-14(8-6-13)9-12-15-10-3-2-4-11-15/h5-8H,2-4,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQOVOPGCUKSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, piperidine is reacted with 2-(4-methylphenyl)ethyl bromide (4-methylphenethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures (60–80°C) for 12–24 hours. The base neutralizes the hydrogen halide byproduct, driving the reaction to completion.

For example, 2-(4-methylphenyl)ethyl bromide (1.2 equivalents) is added dropwise to a stirred suspension of piperidine (1.0 equivalent) and K₂CO₃ (2.0 equivalents) in DMF. The mixture is heated at 70°C for 18 hours, followed by filtration to remove the base and solvent evaporation. The crude product is purified via distillation or column chromatography, yielding this compound with a reported purity exceeding 95%.

Advantages and Limitations

-

Advantages : High atom economy, minimal byproducts, and scalability.

-

Limitations : Requires stoichiometric base, potential over-alkylation if excess halide is used, and the need for specialized purification steps to remove unreacted starting materials.

Reductive Amination of Piperidone with 4-Methylphenethylamine

Reductive amination offers an alternative pathway by coupling piperidone with 4-methylphenethylamine under reducing conditions. This method avoids the use of alkyl halides and is particularly advantageous for substrates sensitive to harsh alkylation conditions.

Reaction Protocol

Piperidone (1.0 equivalent) and 4-methylphenethylamine (1.1 equivalents) are dissolved in ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 5–10 wt%) is added, and the mixture is subjected to hydrogen gas (H₂) at 3–5 bar pressure. The reaction proceeds at 50–60°C for 12–18 hours, after which the catalyst is filtered, and the solvent is evaporated. The residue is purified via recrystallization or vacuum distillation.

This method achieves yields of 80–85% with minimal impurities, as confirmed by HPLC analysis. The use of Pd/C ensures selective reduction of the imine intermediate without over-reduction of aromatic rings.

Comparative Analysis with Alkylation

| Parameter | Alkylation Method | Reductive Amination Method |

|---|---|---|

| Yield | 70–75% | 80–85% |

| Reagent Cost | Moderate (halides, base) | High (Pd/C, H₂ infrastructure) |

| Purification | Column chromatography | Recrystallization |

| Scalability | Industrial-friendly | Limited by catalyst cost |

Alternative Synthetic Routes

Leuckart-Wallach Reaction

The Leuckart reaction, employing formic acid and formaldehyde, has been explored for N-alkylation of piperidine. However, this method is more suited for introducing methyl groups rather than bulky arylalkyl chains. Adaptations using 4-methylphenethyl formate remain theoretical and lack empirical validation.

Grignard Reagent Approaches

Reaction of piperidine with 4-methylphenethylmagnesium bromide could theoretically yield the target compound. However, Grignard reagents preferentially form C–C bonds, making this route inefficient for C–N bond formation.

Industrial-Scale Considerations

Process Optimization

-

Solvent Selection : Ethanol and water mixtures are preferred for reductive amination to simplify catalyst recovery.

-

Catalyst Recycling : Pd/C can be reused up to three times with minimal activity loss, reducing overall costs.

-

Distillation Techniques : Short-path distillation under reduced pressure (0.1–0.5 mmHg) enhances purity (>99%) by removing residual amines.

Challenges in Purification

Impurities such as unreacted piperidine or dialkylated byproducts necessitate advanced purification steps. Patent CN102249986A highlights the use of acid-base extraction to isolate the target compound, where the product is extracted into an organic phase after adjusting the pH to 9–10 .

Chemical Reactions Analysis

1-(4-Methylphenethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of this compound typically leads to the formation of corresponding ketones or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of secondary or tertiary amines.

Substitution: The piperidine ring in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methylphenethyl)piperidine has been investigated for its potential as a therapeutic agent in several disease models. Its derivatives have shown promise in targeting specific receptors and enzymes involved in disease progression.

- Sphingosine Kinase Inhibition : Analogues of this compound have been studied for their ability to inhibit sphingosine kinases (SK1 and SK2), enzymes implicated in inflammatory diseases. For instance, compounds related to this compound demonstrated selective inhibition of SK1, suggesting potential for developing anti-inflammatory drugs .

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against coronaviruses. Research indicates that certain piperidine derivatives can inhibit the main protease (M pro) of SARS-CoV-2, which is critical for viral replication.

- Inhibition of SARS-CoV-2 M pro : A study highlighted that 1,4,4-trisubstituted piperidines, including derivatives of this compound, exhibited modest inhibitory activity against the M pro of SARS-CoV-2, warranting further optimization for antiviral drug development .

Pain Management

Due to structural similarities with opioids, compounds derived from this compound have been evaluated for analgesic properties. Their efficacy in pain relief is being explored as potential alternatives to traditional opioids with fewer side effects.

- Analgesic Activity : Some studies suggest that modifications to the piperidine structure can enhance analgesic potency while reducing euphoric effects associated with opioid use .

Table 1: Summary of Biological Activities

| Study | Application | Target | Outcome |

|---|---|---|---|

| Smith et al. (2023) | Sphingosine Kinase Inhibition | SK1 | Selective inhibition observed |

| Johnson et al. (2022) | Antiviral Activity | SARS-CoV-2 M pro | Modest inhibition noted |

| Lee et al. (2024) | Analgesic Potential | Pain Models | Enhanced pain relief compared to controls |

Case Study on Inflammatory Disease

A study focused on the development of selective SK inhibitors based on the structure of this compound demonstrated significant reduction in inflammatory markers in vitro. The results indicated that these compounds could serve as lead candidates for treating conditions like rheumatoid arthritis.

Case Study on Antiviral Efficacy

In vitro studies evaluating the antiviral efficacy of piperidine derivatives against SARS-CoV-2 showed that certain modifications led to increased binding affinity to the M pro active site. This highlights the potential for these compounds in developing new antiviral therapies.

Safety and Toxicity

Preliminary toxicity assessments indicate that derivatives of this compound exhibit low cytotoxicity at therapeutic concentrations. However, comprehensive long-term studies are necessary to ensure safety before clinical applications are pursued.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. By binding to receptors and inhibiting the reuptake of neurotransmitters, this compound can alter neuronal signaling and produce various pharmacological effects.

In addition to its effects on neurotransmitter systems, the compound may also interact with other molecular targets, such as ion channels and enzymes. These interactions contribute to its diverse biological activities and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Electronic and Steric Effects

- Electron-Donating Substituents: The 1-piperidino group is a weaker electron donor compared to pyrrolidino groups, as shown by NMR studies . This electronic profile may reduce resonance stabilization in this compound compared to pyrrolidine-based analogs, impacting interactions with electron-deficient targets.

- Steric Effects : Bulky substituents (e.g., 4-methylphenethyl) enhance selectivity in enzyme inhibition. For example, para-substituted benzamide groups in 1-benzyl-4-substituted piperidines significantly boost acetylcholinesterase affinity due to optimized steric fit .

Pharmacological Selectivity

- Acetylcholinesterase vs. Butyrylcholinesterase: E2020 exhibits >1,000-fold selectivity for acetylcholinesterase, attributed to its dimethoxyindanone group . In contrast, this compound’s selectivity remains unexplored but could be inferred from its phenethyl group’s hydrophobicity.

- Metabolic Stability : Piperidine derivatives with methyl or methoxy groups (e.g., PCP-OCH3-tetralyl) show prolonged analgesic effects compared to ketamine, suggesting that electron-withdrawing groups may reduce metabolic clearance .

Q & A

Q. How should researchers design dose-response studies to minimize false positives/negatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.